molecular formula C11H11N3O2 B1372694 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one CAS No. 1114822-67-1

4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one

Cat. No.: B1372694
CAS No.: 1114822-67-1
M. Wt: 217.22 g/mol
InChI Key: DCXZXJXEFWACEC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is a heterocyclic compound that features a fused ring system combining pyrano, pyrazolo, and pyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like amino or thiol groups.

Scientific Research Applications

4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridine: Lacks the ketone group at the 8-position.

    1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8-ol: Contains a hydroxyl group instead of a ketone at the 8-position.

    1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8-thione: Contains a thioketone group at the 8-position.

Uniqueness

4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one is unique due to its specific fused ring system and the presence of a ketone group at the 8-position, which can influence its reactivity and biological activity. The combination of pyrano, pyrazolo, and pyridine rings provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

IUPAC Name

4,6-dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-8-5-7-3-4-16-11(15)9(7)12-10(8)14(2)13-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXZXJXEFWACEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C3CCOC(=O)C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149934
Record name Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-67-1
Record name Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114822-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one, 5,6-dihydro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Reactant of Route 2
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Reactant of Route 3
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Reactant of Route 4
Reactant of Route 4
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Reactant of Route 5
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Reactant of Route 6
Reactant of Route 6
4,6-Dimethyl-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one

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